![molecular formula C7H9NO3S B2858174 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid CAS No. 155796-08-0](/img/structure/B2858174.png)
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid is a chemical compound with the CAS Number: 155796-08-0 . It has a molecular weight of 187.22 . The IUPAC name for this compound is 5-oxotetrahydropyrrolo[2,1-b][1,3]thiazole-7a(5H)-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 153-154 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonistic Activities
The compound has been studied for its potential role in antagonizing angiotensin II receptors. Research demonstrates that derivatives of this compound, specifically those with 5-oxo-1,2,4-oxadiazole and 5-oxo-1,2,4-thiadiazole rings, display high affinity for AT1 receptors and inhibit angiotensin II-induced pressor response. These properties suggest potential applications in treating hypertension and cardiovascular diseases (Kohara et al., 1996).
Fluorescence Quantum Yield
Studies have identified that certain derivatives, like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a] pyridine-3,7-dicarboxylic acid, are key contributors to the fluorescence of carbon dots. This finding is crucial for understanding and enhancing the fluorescence efficiency of carbon dots, which have numerous applications in bioimaging and sensors (Shi et al., 2016).
Hypoglycemic Agents
Substituted derivatives of pyrrolo[2,1-b]thiazol-5(6H)-ones, related to 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid, have been synthesized and evaluated as hypoglycemic agents. These compounds show promising potential in enhancing glucose utilization, which is particularly relevant for the treatment of type 2 diabetes mellitus (Aicher et al., 1998).
Antineoplastic Activity
Research has explored the antineoplastic activity of compounds related to 5-Oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid. Studies show that certain derivatives exhibit significant growth inhibitory activity against human promyelocytic leukemia and colon carcinoma cells, indicating potential applications in cancer treatment (Lalezari & Schwartz, 1988).
Antibacterial Activity
Several studies have synthesized derivatives containing thiazole and oxazole moieties and evaluated their antibacterial activity. These compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents (Stanchev et al., 1999).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-7a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c9-5-1-2-7(6(10)11)8(5)3-4-12-7/h1-4H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQNZOVOMLCCNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(N(C1=O)CCS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


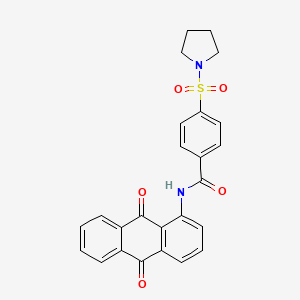
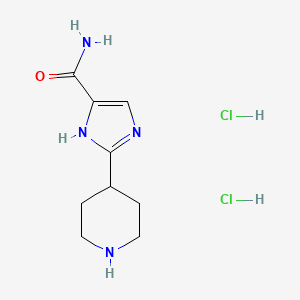

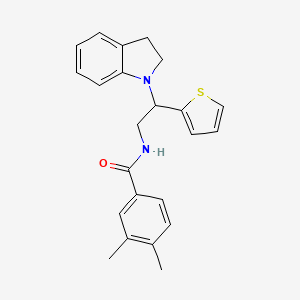
![2-(2-furyl)-5-{[(E)-3-phenyl-2-propenyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B2858100.png)
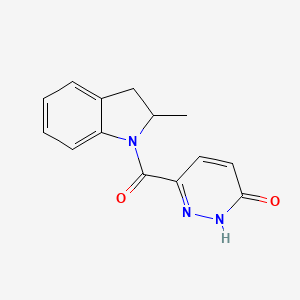
![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)
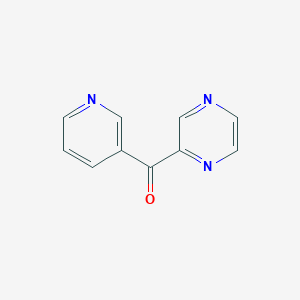
![3-chloro-4-fluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2858105.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
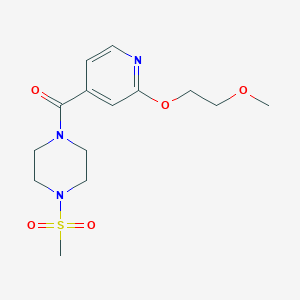
![2-{[5-Acetyl-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetic acid](/img/structure/B2858114.png)